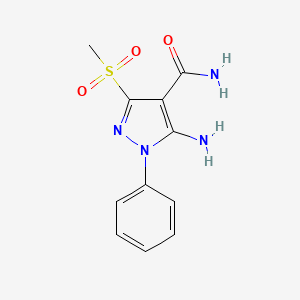
5-Amino-3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(methylsulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(methylsulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(methylsulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5-Amino-3-(methylsulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
5-Amino-3-(methylsulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 5-Amino-3-(methylsulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Lacks the sulfonyl group, which may affect its biological activity.
5-Amino-3-(methylthio)-1-phenylpyrazole: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical properties.
5-Amino-3-(methylsulfonyl)-1-phenylpyrazole: Similar structure but lacks the carboxamide group.
Uniqueness
The presence of both the methylsulfonyl and carboxamide groups in 5-Amino-3-(methylsulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide makes it unique. These functional groups can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.
生物活性
Introduction
5-Amino-3-(methanesulfonyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.
Synthesis of this compound
The synthesis typically involves the reaction of appropriate pyrazole derivatives with methanesulfonyl chloride, followed by hydrolysis and purification steps. The general synthetic route can be summarized as follows:
- Starting Materials : 5-amino-1-phenylpyrazole and methanesulfonyl chloride.
- Reaction Conditions : Conducted under inert atmosphere conditions to prevent moisture interference.
- Purification : The product is usually purified via recrystallization or chromatography.
Biological Activity
The biological activity of this compound encompasses several key areas:
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with the pyrazole scaffold have shown inhibitory effects on:
- Lung Cancer : In vitro studies indicated that pyrazole derivatives inhibit the growth of A549 lung cancer cells.
- Breast Cancer : Notably, compounds similar to this compound have been effective against MDA-MB-231 breast cancer cells, displaying IC50 values in the low micromolar range .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, a related compound showed up to 97.7% inhibition of TNF-alpha release at a concentration of 10 µM .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression and inflammation. The docking simulations suggest that it binds effectively to the active sites of enzymes like COX and LOX, which are crucial in inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Key modifications that enhance activity include:
- Substituents on the Phenyl Ring : Variations in substituents can significantly affect potency and selectivity against different cancer types.
- Functional Groups : The presence of electron-withdrawing groups (like methanesulfonyl) can increase biological activity by enhancing solubility and bioavailability.
| Compound | IC50 (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| Compound A | 5.2 | MDA-MB-231 (Breast) | Cell cycle arrest |
| Compound B | 8.7 | A549 (Lung) | Apoptosis induction |
| 5-Amino... | <10 | Various | Cytokine inhibition |
Case Study 1: Anticancer Efficacy
A study involving a series of pyrazole derivatives demonstrated that compounds structurally related to this compound exhibited potent anticancer activity against multiple cell lines, including colorectal and prostate cancers. The study highlighted the importance of specific functional groups in enhancing cytotoxicity.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory diseases, a derivative showed significant inhibition of carrageenan-induced edema in animal models, suggesting potential therapeutic applications in treating inflammatory disorders.
属性
CAS 编号 |
918662-88-1 |
|---|---|
分子式 |
C11H12N4O3S |
分子量 |
280.31 g/mol |
IUPAC 名称 |
5-amino-3-methylsulfonyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H12N4O3S/c1-19(17,18)11-8(10(13)16)9(12)15(14-11)7-5-3-2-4-6-7/h2-6H,12H2,1H3,(H2,13,16) |
InChI 键 |
DKGBJHHMNQYHOJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NN(C(=C1C(=O)N)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















